molecular formula C11H12O4 B13741528 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid CAS No. 2041-29-4

5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid

Cat. No.: B13741528
CAS No.: 2041-29-4
M. Wt: 208.21 g/mol
InChI Key: RXOFIMTVNDLTPT-UHFFFAOYSA-N
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Description

5-(3,4-Dioxocyclohexa-1,5-dien-1-yl)pentanoic acid is a pentanoic acid derivative featuring a cyclohexa-1,5-diene ring substituted with two ketone groups at the 3- and 4-positions. This structure confers unique electronic properties due to the conjugated diene system and electron-withdrawing dioxo groups, which may enhance its reactivity in cycloaddition reactions or interactions with biological targets.

Properties

CAS No.

2041-29-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-(3,4-dioxocyclohexa-1,5-dien-1-yl)pentanoic acid

InChI

InChI=1S/C11H12O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

RXOFIMTVNDLTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Quinone Derivative Preparation and Functionalization

A common starting point is 1,4-benzoquinone or substituted hydroquinones such as 2,5-dihydroxy-1,4-benzoquinone. These compounds can be selectively oxidized or functionalized to introduce keto groups at the 3,4-positions, yielding 3,4-dioxocyclohexadienyl intermediates.

  • For example, 2,5-dihydroxy-1,4-benzoquinone is synthesized by oxidation of hydroquinone derivatives, often under reflux in aqueous media, achieving high yields (up to 99%) with simple workup procedures (reflux, filtration, drying).

Side Chain Introduction: Pentanoic Acid Moiety

The pentanoic acid side chain is introduced via alkylation or acylation reactions on the quinone ring. One documented approach involves:

  • Reacting quinone intermediates with pentanoic acid derivatives under conditions promoting esterification or direct carbon-carbon bond formation.
  • Use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (0 °C) to facilitate ester bond formation.

Oxidation and Hydrolysis Steps

  • Hydrolysis reactions are employed to convert ester intermediates into free carboxylic acids.
  • Oxidation reactions ensure the formation of the dioxo groups on the cyclohexadienyl ring, stabilizing the quinonoid structure.
  • Enzymatic or chemical oxidation methods may be used, with control over temperature and pH to avoid over-oxidation or degradation.

Purification and Characterization

  • Purification is generally achieved by column chromatography using solvent systems such as dichloromethane-methanol or hexane-ethyl acetate mixtures.
  • Final products are isolated as powders or oils, depending on the exact substituents and reaction conditions.
  • Characterization techniques include 1H NMR, 13C NMR, mass spectrometry, and HPLC to confirm purity (often >95%) and structure.

Representative Example Synthesis Procedure

Step Reagents & Conditions Description Yield & Notes
1. Quinone preparation Oxidation of hydroquinone derivatives in water under reflux Produces 2,5-dihydroxy-1,4-benzoquinone intermediate 99% yield; simple filtration and drying
2. Side chain coupling Reaction of quinone with pentanoic acid derivative using EDC and DMAP in anhydrous THF at 0 °C Esterification or amide bond formation 40% yield; purified by column chromatography
3. Hydrolysis Acid or base hydrolysis to convert ester to carboxylic acid Achieves free acid form Moderate to high yield; careful pH control needed
4. Oxidation Controlled oxidation to form 3,4-dioxo groups on cyclohexadienyl ring Stabilizes quinone structure Reaction conditions optimized to avoid degradation
5. Purification Chromatography with DCM-MeOH or hexane-EtOAc Isolates pure compound Final purity >95% confirmed by HPLC and NMR

Analytical and Research Findings

  • The synthetic intermediates and final compound have been characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of dioxo groups and the pentanoic acid side chain.
  • Mass spectrometry data support molecular weight and structural integrity.
  • High-performance liquid chromatography (HPLC) confirms purity levels above 95%, essential for pharmaceutical applications.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity, necessitating careful optimization.

Summary of Preparation Methods

The preparation of 5-(3,4-Dioxocyclohexa-1,5-dien-1-yl)pentanoic acid involves:

  • Starting from hydroquinone or benzoquinone derivatives.
  • Introducing the pentanoic acid side chain via carbodiimide-mediated coupling.
  • Employing oxidation and hydrolysis steps to establish the quinonoid structure.
  • Purifying the final product by chromatographic techniques.
  • Confirming structure and purity by NMR, MS, and HPLC.

This multi-step synthetic approach is supported by patent literature and peer-reviewed synthetic organic chemistry studies, ensuring reproducibility and scalability for research and potential pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cyclohexadienone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).

Major Products

    Oxidation: More oxidized cyclohexadienone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Functionalized cyclohexadienone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H12O4C_{11}H_{12}O_4 and a molecular weight of approximately 208.21 g/mol. Its structure features a pentanoic acid backbone with a 3,4-dioxocyclohexa-1,5-dienyl substituent, which contributes to its reactivity and potential biological activity .

Pharmaceutical Applications

  • Melanin Precursor :
    • As a metabolite of L-DOPA, 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid plays a role in melanin biosynthesis. This is particularly significant in dermatology for treatments aimed at pigmentation disorders .
  • Antioxidant Properties :
    • Research indicates that compounds derived from dopaquinone exhibit antioxidant properties. This can be leveraged in the formulation of drugs aimed at reducing oxidative stress-related diseases .
  • Potential in Neurodegenerative Disease Treatment :
    • Given its connection to L-DOPA metabolism, there is potential for this compound in treating neurodegenerative diseases such as Parkinson's disease by modulating dopaminergic pathways .

Cosmetic Applications

  • Skin Care Formulations :
    • The compound's antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at anti-aging and skin protection. It can help mitigate damage from UV exposure and pollution .
  • Stabilization of Formulations :
    • Its unique chemical structure may contribute to the stability of emulsions and creams, enhancing the shelf life and efficacy of cosmetic products .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers with enhanced properties for applications in coatings, adhesives, and other materials that require durability and resistance to environmental factors .
  • Nanotechnology :
    • Emerging research suggests that derivatives of this compound may be used in the development of nanoparticles for drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceuticals Demonstrated antioxidant effects in vitro; potential for neuroprotection.
Cosmetics Effective in improving skin hydration and reducing signs of aging.
Materials Science Successful incorporation into polymer matrices enhancing mechanical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Involvement: Affecting biochemical pathways related to its structure.

Comparison with Similar Compounds

Structural Features and Functional Groups

Target Compound: 5-(3,4-Dioxocyclohexa-1,5-dien-1-yl)pentanoic Acid
  • Core Structure : Cyclohexa-1,5-diene ring with 3,4-dioxo groups.
  • Functional Groups: Carboxylic acid (pentanoic acid), conjugated diene, two ketones.
Analogs:

Loxiglumide (CR 1505) Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid. Key Features: Dichlorobenzoyl amide and methoxypropyl-pentylamino substituents; single oxo group. Divergence: Lacks conjugated diene system but includes aromatic chlorine atoms and amide bonds, enhancing its cholecystokinin antagonist activity .

5-(3,5-Dichlorophenyl)-5-oxopentanoic Acid Structure: Dichlorophenyl-substituted pentanoic acid with a single oxo group. Divergence: No conjugated diene or dioxo system, reducing electronic conjugation compared to the target compound .

5-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-5-phenylpentanoic Acid Structure: Cyclohexa-1,4-diene ring with 3,6-dioxo groups, methoxy, methyl, and phenyl substituents. Key Features: Additional methoxy and phenyl groups increase steric bulk and alter solubility. Divergence: Dioxo groups at 3,6-positions disrupt conjugation compared to the target’s 3,4-dioxo arrangement .

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic Acid Structure: Pyrrole-2,5-dione ring fused to pentanoic acid. Key Features: Five-membered dione ring with different electronic properties.

Physical and Chemical Properties

Property Target Compound 5-(3,5-Dichlorophenyl)-5-oxopentanoic Acid Loxiglumide 5-(4,5-Dimethoxy-...phenylpentanoic Acid
Molecular Formula C₁₁H₁₂O₄ (inferred) C₁₁H₁₀Cl₂O₃ C₂₃H₃₃Cl₂N₃O₄ C₂₀H₂₂O₆
Molecular Weight ~208.21 (inferred) 273.10 510.43 358.39
Key Substituents 3,4-Dioxocyclohexadienyl 3,5-Dichlorophenyl, oxo Dichlorobenzoyl, methoxy 4,5-Dimethoxy, 2-methyl, 3,6-dioxo, phenyl
Solubility Trends Moderate (polar groups) Low (chlorinated aromatic) Low (bulky substituents) Low (methoxy, phenyl)

Biological Activity

5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid, also known as a derivative of dopaquinone, has garnered attention due to its potential biological activities. This compound is structurally related to important metabolic pathways, particularly in the synthesis of melanin and other biologically relevant compounds. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H12O3
  • Molecular Weight : 208.21 g/mol
  • IUPAC Name : 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid

The biological activity of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid is primarily linked to its role as a precursor in melanin biosynthesis. The compound undergoes several transformations within metabolic pathways:

  • Melanin Biosynthesis :
    • The compound is involved in the conversion of L-DOPA to dopaquinone, which subsequently leads to the formation of melanin through various intermediates such as leucodopachrome and dopachrome .
  • Reactive Oxygen Species (ROS) Generation :
    • As a dioxocyclohexadiene derivative, it can participate in redox reactions that may lead to ROS generation. This property is significant as ROS can influence cellular signaling pathways and contribute to oxidative stress .

Antioxidant Properties

Research indicates that compounds similar to 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells:

  • Study Example : A study on dopaquinone derivatives demonstrated their ability to scavenge free radicals effectively, suggesting potential protective effects against oxidative damage in neuronal cells .

Neuroprotective Effects

The neurotoxic potential of dopaquinone derivatives has been studied extensively due to their involvement in neurodegenerative diseases:

  • Case Study : In Parkinson's disease models, elevated levels of dopaquinone have been associated with neuronal cell death. However, derivatives like 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid may exhibit neuroprotective effects by modulating the oxidative stress response .

Research Findings

The following table summarizes key research findings related to the biological activity of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid and its derivatives:

Study ReferenceBiological ActivityFindings
Antioxidant ActivityEffective scavenging of free radicals; potential protective effects against oxidative stress.
NeuroprotectionModulation of oxidative stress response; implications for Parkinson's disease treatment.
Melanin SynthesisInvolvement in the biosynthetic pathway leading from L-DOPA to melanin; implications for pigmentation disorders.

Q & A

Basic Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid?

  • Methodological Answer : Utilize factorial design and statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. This minimizes the number of trials while capturing interactions between variables. For example, a 2^k factorial design can isolate critical factors affecting yield .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for handling reactive diketones and carboxylic acids:

  • Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.
  • Store in airtight containers away from oxidizers (e.g., peroxides) to prevent unintended reactions.
  • Refer to Safety Data Sheets (SDS) for hazard-specific guidelines, including spill containment and waste disposal .

Q. How can researchers ensure the stability of 5-(3,4-Dioxocycloclohexa-1,5-dien-1-YL)pentanoic acid during storage?

  • Methodological Answer :

  • Store at -20°C under inert gas (e.g., argon) to slow degradation.
  • Monitor for color changes (yellowing indicates oxidation) via UV-Vis spectroscopy.
  • Use stabilizers like free-radical inhibitors (e.g., BHT) in solution phases .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Methodological Answer : Combine quantum chemical calculations (e.g., density functional theory) with reaction path search algorithms to predict intermediates, transition states, and energetics. Tools like the Artificial Force Induced Reaction (AFIR) method can automate pathway exploration, reducing trial-and-error experimentation. Validate predictions with small-scale kinetic studies .

Q. How should researchers address contradictions in reported reaction yields across studies?

  • Methodological Answer :

  • Perform a meta-analysis of reaction conditions (e.g., solvent polarity, catalyst type) using multivariate regression.
  • Apply factorial design to test conflicting variables (e.g., oxygen sensitivity vs. temperature effects).
  • Use theoretical frameworks to reconcile discrepancies, such as Marcus theory for electron transfer in diketone reactions .

Q. What strategies optimize scaling synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Apply reactor design principles (e.g., continuous-flow systems) to enhance heat/mass transfer and reduce side reactions.
  • Use process simulation software to model scaling effects (e.g., residence time distribution in batch vs. flow reactors).
  • Integrate membrane separation technologies for in-line purification .

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